An In-Depth Technical Guide to 4-Bromo-6-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-6-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 4-bromo-6-nitroquinoline, a key heterocyclic building block in medicinal chemistry. Recognizing the initial inquiry for the specific isomer 4-Bromo-2-methyl-6-nitroquinoline, an extensive search of chemical databases and literature revealed a lack of a registered CAS number or significant published data for this specific compound. Consequently, this guide focuses on the well-characterized and commercially available isomer, 4-bromo-6-nitroquinoline (CAS: 860195-53-5) . This document will detail its physicochemical properties, propose robust synthetic strategies, explore its chemical reactivity, and discuss its current and potential applications in the development of novel therapeutic agents. A hypothetical synthetic route for the originally requested 4-Bromo-2-methyl-6-nitroquinoline is also presented, based on established quinoline synthesis methodologies.
Introduction to Substituted Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. The introduction of substituents such as halogens and nitro groups can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Specifically, a bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while a nitro group can act as a hydrogen bond acceptor and an activating group for nucleophilic aromatic substitution.[3][4][5] The strategic placement of these groups, as seen in 4-bromo-6-nitroquinoline, creates a molecule of significant interest for the synthesis of compound libraries for screening and lead optimization.[3]
Physicochemical Properties of 4-Bromo-6-nitroquinoline
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-bromo-6-nitroquinoline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 860195-53-5 | [6][7] |
| Molecular Formula | C₉H₅BrN₂O₂ | [7][8] |
| Molecular Weight | 253.05 g/mol | [7][8] |
| IUPAC Name | 4-bromo-6-nitroquinoline | [6] |
| SMILES | C1=CC2=NC=CC(=C2C=C1N+(=O)[O-])Br | [9] |
| Appearance | Reported as a solid | N/A |
| Storage | Inert atmosphere, 2-8°C | [8] |
Synthesis of 4-Bromo-6-nitroquinoline and its Isomers
Proposed Synthesis of 4-Bromo-6-nitroquinoline
A logical approach to the synthesis of 4-bromo-6-nitroquinoline would involve the initial synthesis of a substituted aniline followed by a cyclization reaction to form the quinoline core. A potential retrosynthetic analysis is presented below.
Caption: Proposed Combes synthesis for 4-Bromo-2-methyl-6-nitroquinoline.
Experimental Protocol (Hypothetical):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitroaniline (1 equivalent) and acetylacetone (1.1 equivalents).
-
Acid Catalyst: Slowly add concentrated sulfuric acid (or polyphosphoric acid) as the catalyst.
-
Reaction Conditions: Heat the reaction mixture, with stirring, to a temperature of 120-140°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Chemical Reactivity and Potential for Further Functionalization
The chemical reactivity of 4-bromo-6-nitroquinoline is dictated by the interplay of its functional groups and the inherent electronic properties of the quinoline ring.
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Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. [4]This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, providing a powerful tool for generating molecular diversity.
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Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group at the 6-position activates the quinoline ring towards nucleophilic attack. While the 4-position is also electron-deficient, the bromo group is a good leaving group, and in some cases, can be displaced by strong nucleophiles. The reactivity towards SNAr is significantly enhanced in related systems where the nitro group is ortho or para to the halogen. [3][5]* Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting 6-amino-4-bromoquinoline opens up another avenue for functionalization, for example, through diazotization followed by Sandmeyer reactions or by acylation.
Caption: Key reaction pathways for 4-bromo-6-nitroquinoline.
Applications in Drug Discovery and Development
Quinoline derivatives are a mainstay in medicinal chemistry, with applications spanning a wide range of therapeutic areas. [2][10]Bromo- and nitro-substituted quinolines, in particular, are valuable intermediates in the synthesis of bioactive molecules.
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Anticancer Agents: Many quinoline-based compounds have been investigated for their anticancer properties. [1]They can exert their effects through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. [1]The functional groups on 4-bromo-6-nitroquinoline make it an excellent starting point for the synthesis of novel kinase inhibitors and other potential anticancer drugs. [3]* Antimalarial Drugs: The quinoline core is famously found in antimalarial drugs like chloroquine and quinine. [2]Research into new quinoline-based antimalarials is ongoing, and substituted quinolines are frequently synthesized to overcome drug resistance.
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Antibacterial and Antiviral Agents: The quinoline scaffold is also present in several antibacterial and antiviral drugs. The ability to functionalize 4-bromo-6-nitroquinoline at multiple positions allows for the generation of diverse structures that can be screened for antimicrobial activity. [2]
Spectroscopic Characterization (Hypothetical)
While specific spectra for 4-bromo-6-nitroquinoline were not found in the literature search, a prediction of the key signals in ¹H and ¹³C NMR can be made based on the analysis of similar structures.
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will appear as doublets and doublets of doublets, with coupling constants characteristic of aromatic systems. The proton at position 5, being ortho to the nitro group, is expected to be significantly deshielded and appear at a higher chemical shift.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the electronegative nitrogen and bromine atoms, as well as the carbon bearing the nitro group, will be deshielded and appear at a lower field. The chemical shifts can be predicted using computational methods or by comparison with data for structurally related compounds. [11]
Safety and Handling
No specific safety data sheet (SDS) for 4-bromo-6-nitroquinoline was retrieved. However, based on the safety information for structurally related compounds such as bromo- and nitro-anilines and other halogenated quinolines, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As indicated by supplier information, storage under an inert atmosphere at 2-8°C is recommended. [8]* Toxicity: Nitroaromatic compounds and halogenated heterocycles can be toxic and should be handled with care. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
Conclusion
While the initially requested 4-bromo-2-methyl-6-nitroquinoline is not a readily available or well-documented compound, the isomeric 4-bromo-6-nitroquinoline serves as a valuable and accessible alternative for researchers in drug discovery and organic synthesis. Its rich chemical reactivity, stemming from the strategically placed bromo and nitro groups, allows for extensive functionalization to generate novel molecular entities. This technical guide has provided a comprehensive overview of its properties, proposed synthetic routes, and highlighted its potential applications, offering a solid foundation for its use in the development of new therapeutics.
References
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J&K Scientific LLC. (n.d.). 4-Bromo-6-nitroquinoline | 860195-53-5. Retrieved from [Link]
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Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
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Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 4-Bromo-6-nitroquinoline | 860195-53-5. Retrieved from [Link]
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Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]
- Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 35.
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Taylor & Francis. (2023). Quinoline – Knowledge and References. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]
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